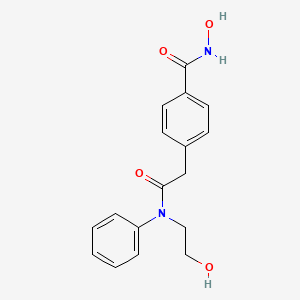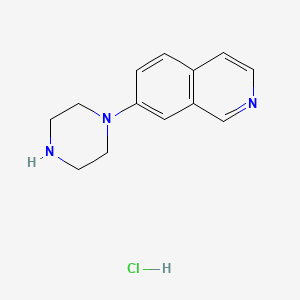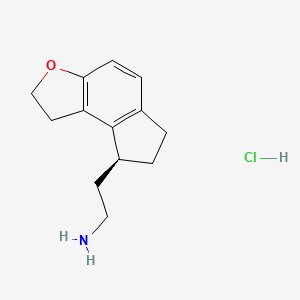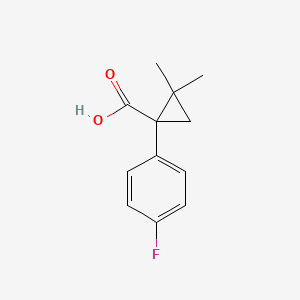
HPOB
Übersicht
Beschreibung
Es hat eine Hemmkonzentration (IC50) von 56 Nanomolar und zeigt eine über 30-fache Selektivität gegenüber anderen Histondeacetylasen . 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da es die Wirksamkeit von DNA-schädigenden Antitumormitteln in transformierten Zellen steigern kann, ohne normale Zellen zu beeinträchtigen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte umfassen:
Bildung des Benzeneacetamidskeletts: Der erste Schritt beinhaltet die Bildung des Benzeneacetamidskeletts durch eine Reaktion zwischen Benzenessigsäure und Anilin-Derivaten unter sauren Bedingungen.
Hydroxyethylierung: Der nächste Schritt beinhaltet die Hydroxyethylierung des Amid-Stickstoffs unter Verwendung von Ethylenoxid oder einem ähnlichen Reagenz.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise durch Umkristallisation oder chromatographische Verfahren gereinigt .
Wissenschaftliche Forschungsanwendungen
4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es wird verwendet, um die Wirksamkeit von DNA-schädigenden Krebsmedikamenten in transformierten Zellen zu erhöhen.
Neurodegenerative Erkrankungen: Es werden Forschungen durchgeführt, um sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen durch Modulation der Proteinacetylierung zu untersuchen.
Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer Histondeacetylase-Inhibitoren mit verbesserter Selektivität und Potenz.
Wirkmechanismus
4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide übt seine Wirkungen aus, indem es selektiv die Histondeacetylase 6 hemmt. Diese Hemmung führt zur Anhäufung von acetyliertem α-Tubulin und acetyliertem Peroxiredoxin, die Substrate der Histondeacetylase 6 sind. Die Verbindung erhöht die Wirksamkeit von DNA-schädigenden Antitumormitteln, indem sie die Anhäufung von DNA-Schäden erhöht und die Apoptose in transformierten Zellen fördert .
Wirkmechanismus
Target of Action
The primary target of HPOB is Histone Deacetylase 6 (HDAC6) . HDAC6 is a zinc metalloenzyme that serves as the tubulin deacetylase in the cell cytosol .
Mode of Action
This compound acts as a highly potent and selective inhibitor of HDAC6 . It selectively inhibits HDAC6 catalytic activity both in vivo and in vitro .
Biochemical Pathways
This compound affects the biochemical pathways involving HDAC6. HDAC6 regulates microtubule function by deacetylating α-tubulin, which suppresses microtubule dynamics and leads to cell cycle arrest and apoptosis . This compound, by inhibiting HDAC6, impacts these processes.
Result of Action
This compound has been shown to decrease the survival of certain cells in a dose- and time-dependent manner . It causes the accumulation of cells in the G1 phase . Furthermore, this compound can overcome resistance to certain drugs in cells, enhancing their sensitivity . This compound-mediated cell death occurs via transcriptional activation of p21, which is associated with an elevated level of global histone 3 acetylation (H3Ac) modification .
Biochemische Analyse
Biochemical Properties
This compound has been found to effectively inhibit the α-melanocyte-stimulating hormone (α-MSH)-induced melanin synthesis in B16-F10 murine melanoma cells without accompanying cytotoxicity . It interacts with the enzyme tyrosinase, a key enzyme in melanin synthesis .
Cellular Effects
4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide has shown to influence cell function by inhibiting melanin synthesis in melanoma cells . This could potentially impact cell signaling pathways and cellular metabolism related to melanin production .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the catalytic activity of tyrosinase, an enzyme crucial for melanin synthesis . This inhibition is not due to a reduction in the expression of tyrosinase, but rather a direct inhibition of its catalytic activity .
Temporal Effects in Laboratory Settings
The effects of 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide on melanin synthesis were observed over time in laboratory settings
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been detailed in the available literature, the compound has been tested in murine melanoma cells
Metabolic Pathways
Its interaction with tyrosinase suggests it may be involved in the metabolic pathways of melanin synthesis .
Subcellular Localization
Given its interaction with tyrosinase, it may be localized in areas of the cell where melanin synthesis occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzeneacetamide Core: The initial step involves the formation of the benzeneacetamide core through a reaction between benzeneacetic acid and aniline derivatives under acidic conditions.
Hydroxyethylation: The next step involves the hydroxyethylation of the amide nitrogen using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxyaminogruppe in eine Aminogruppe umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxyethylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Wichtige Produkte
Oxidation: Bildung von Oxo-Derivaten.
Reduktion: Bildung von Amino-Derivaten.
Substitution: Bildung substituierter Benzeneacetamid-Derivate.
Vergleich Mit ähnlichen Verbindungen
4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide ist einzigartig aufgrund seiner hohen Selektivität für die Histondeacetylase 6 und seiner Fähigkeit, die Wirksamkeit von DNA-schädigenden Mitteln zu erhöhen, ohne normale Zellen zu beeinträchtigen. Zu ähnlichen Verbindungen gehören:
Ricolinostat: Ein weiterer selektiver Histondeacetylase 6-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.
ACY-1215: Ein Histondeacetylase 6-Inhibitor, der in Kombination mit anderen Antitumormitteln verwendet wird.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität, Potenz und spezifischen Anwendungen in der Forschung .
Eigenschaften
IUPAC Name |
N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZNTABYJYOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: HPOB is a hydroxamic acid-based small molecule that functions as a histone deacetylase (HDAC) inhibitor. It primarily exerts its effects by selectively inhibiting HDAC6 catalytic activity both in vitro and in vivo. This inhibition leads to increased histone acetylation, impacting gene expression and various cellular processes.
ANone: this compound's HDAC6 inhibition has been shown to:
- Induce cell cycle arrest: this compound treatment leads to the accumulation of multiple myeloma cells in the G1 phase, suggesting cell cycle arrest.
- Enhance the effectiveness of DNA-damaging anticancer drugs: this compound increases the sensitivity of transformed cells, but not normal cells, to DNA-damaging anticancer drugs.
- Reduce melanin synthesis: this compound inhibits tyrosinase activity, leading to reduced melanin synthesis in B16-F10 murine melanoma cells.
- Attenuate corticosterone-induced injury: In rat adrenal pheochromocytoma PC12 cells, this compound exhibits protective effects by inhibiting mitochondrial glucocorticoid receptor (GR) translocation and the intrinsic apoptosis pathway.
A: While this compound demonstrates selectivity for HDAC6, research suggests it can also suppress the expression of HDAC3 without affecting other HDAC isoforms. This selective suppression was observed in acute myeloid leukemia (AML) cells.
A: The molecular formula of this compound is C17H18N2O4, and its molecular weight is 314.33 g/mol. [, ]
A: this compound's hydroxamic acid moiety likely chelates the zinc ion present in the active site of HDAC6, similar to other HDAC inhibitors. [, ] Computational studies utilizing molecular docking and molecular dynamic simulations have provided insights into the binding interactions between this compound and the catalytic domains of HDAC6. These studies identified key residues involved in binding and provided information on structural changes linked to the molecular recognition process.
A: While specific SAR studies for this compound are not detailed in the provided research, scientists have developed preferential HDAC6 inhibitors derived from this compound. This suggests ongoing efforts to optimize this compound's structure for enhanced potency, selectivity, and pharmacological properties.
ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies is not extensively discussed in the provided research.
ANone: While specific analytical methods for this compound are not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and quantifying similar small-molecule inhibitors.
ANone: this compound's efficacy has been evaluated in various in vitro and in vivo models, including:
- Multiple myeloma cells: this compound demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis in multiple myeloma cell lines.
- AML cells: this compound exhibited selective inhibition of AML cells and induced cell cycle arrest and apoptosis. It also showed synergistic antileukemia activity when combined with decitabine.
- B16-F10 murine melanoma cells: this compound effectively inhibited α-MSH-induced melanin synthesis in these cells.
- Rat adrenal pheochromocytoma PC12 cells: this compound showed protective effects against corticosterone-induced injury in this model.
- Rat model of photothrombotic stroke: this compound exhibited neuroprotective effects in this model.
A: Yes, this compound demonstrated a high reactivation efficiency for latent HIV-1 in a cell-based reporter system and well-known latency model systems. It showed comparable performance to other known latency-reversing agents with low toxicity.
A: While information on long-term effects is limited, this compound exhibited low toxicity in cell-based assays and did not cause significant changes in the composition of peripheral blood mononuclear cells. Further research is needed to fully elucidate its safety profile.
ANone: No information on clinical trials involving this compound is available within the provided research.
ANone: Given its diverse effects, this compound holds promise for various applications, including:
- Treatment of hyperpigmentation disorders: Its ability to inhibit tyrosinase activity suggests potential as a therapeutic agent for conditions like melasma and post-inflammatory hyperpigmentation.
- Neuroprotection: this compound's neuroprotective effects observed in a rat stroke model warrant further exploration for potential therapeutic applications in neurodegenerative diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)



![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)

